N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
Description
N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is a salicylanilide derivative characterized by a benzamide core substituted with a 5-chloro and 2-hydroxy group. The anilide moiety features a 2-bromo and 4-trifluoromethyl substitution. The compound’s design aligns with structure-activity relationship (SAR) trends observed in substituted salicylanilides, where halogen and trifluoromethyl groups enhance potency .
Properties
CAS No. |
634185-64-1 |
|---|---|
Molecular Formula |
C14H8BrClF3NO2 |
Molecular Weight |
394.57 g/mol |
IUPAC Name |
N-[2-bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8BrClF3NO2/c15-10-5-7(14(17,18)19)1-3-11(10)20-13(22)9-6-8(16)2-4-12(9)21/h1-6,21H,(H,20,22) |
InChI Key |
RFZIMWULIHBHGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps, including halogenation and amide formation. One common method involves the bromination of a trifluoromethyl-substituted phenyl compound, followed by chlorination and subsequent amide formation with a hydroxybenzamide derivative . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups can enhance its binding affinity to certain proteins and enzymes, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their substitution patterns are summarized below:
Key Observations :
- The target compound’s 2-bromo, 4-trifluoromethyl substitution differs from IMD-0354’s 3,5-bis(trifluoromethyl) and Compound 7’s 2-chloro, 4-trifluoromethyl.
Key Findings :
- Antimicrobial Activity : IMD-0354 and Compound 22 demonstrate potent activity against S. aureus (MIC 0.25 µg/mL and 0.031–0.062 µg/mL, respectively). The 3’-trifluoromethyl group in Compound 22 is critical for activity against multidrug-resistant strains . The target compound’s 4-trifluoromethyl substitution may mimic this trend, but the 2-bromo group’s impact remains unverified.
- Enzyme Inhibition : N-(3,5-Bis(CF₃)phenyl)-5-Cl-2-OH-BA inhibits TMPRSS4 (IC₅₀ = 11 µM), suggesting trifluoromethyl groups enhance protease binding . The target compound’s 4-trifluoromethyl substitution may offer similar advantages.
- Anticancer Activity: Compound 7 (2-chloro, 4-trifluoromethyl) shows cytotoxicity against HL-60 cells and NF-κB inhibition .
Structure-Activity Relationship (SAR) Insights
Trifluoromethyl Groups :
- 3’- or 4’-Trifluoromethyl substitutions (e.g., Compound 22, IMD-0354) correlate with enhanced antimicrobial and anticancer activity due to increased hydrophobicity and electron-withdrawing effects .
- The target compound’s 4-trifluoromethyl group may similarly improve target binding.
Halogen Substitutions :
- 2-Chloro (Compound 7) vs. 2-Bromo (target compound): Bromine’s higher lipophilicity may improve bioavailability but could reduce selectivity due to steric hindrance .
- 4’-Bromo (Compound 24 in ) retains antimicrobial activity (MIC 0.25 µg/mL), supporting bromine’s viability in certain positions .
Hydroxyl Group :
- The 2-hydroxy group in salicylanilides is essential for hydrogen bonding with biological targets, as seen in IMD-0354 and niclosamide derivatives .
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